Benzamide, N-[(1S)-1-(phenylmethyl)-2-(phenylseleno)ethyl]-
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Overview
Description
Benzamide, N-[(1S)-1-(phenylmethyl)-2-(phenylseleno)ethyl]-: is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure with additional phenylmethyl and phenylseleno groups attached to it. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[(1S)-1-(phenylmethyl)-2-(phenylseleno)ethyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of benzoic acid with ammonia or an amine to form benzamide.
Introduction of the Phenylmethyl Group: The benzamide is then subjected to Friedel-Crafts alkylation using benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Phenylseleno Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[(1S)-1-(phenylmethyl)-2-(phenylseleno)ethyl]- undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding a simpler benzamide derivative.
Substitution: The phenylmethyl and phenylseleno groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include selenoxide derivatives, reduced benzamide derivatives, and various substituted benzamides depending on the specific reagents and conditions used.
Scientific Research Applications
Benzamide, N-[(1S)-1-(phenylmethyl)-2-(phenylseleno)ethyl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Benzamide, N-[(1S)-1-(phenylmethyl)-2-(phenylseleno)ethyl]- involves its interaction with specific molecular targets and pathways. The phenylseleno group is known to participate in redox reactions, which can influence cellular oxidative stress and signaling pathways. Additionally, the benzamide core structure can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-Methyl-N-phenylbenzamide: A benzamide derivative with a methyl and phenyl group.
N-Phenyl-N-methylbenzamide: Another benzamide derivative with similar substituents.
Uniqueness
Benzamide, N-[(1S)-1-(phenylmethyl)-2-(phenylseleno)ethyl]- is unique due to the presence of the phenylseleno group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity in redox reactions and its potential biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
869383-49-3 |
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Molecular Formula |
C22H21NOSe |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[(2S)-1-phenyl-3-phenylselanylpropan-2-yl]benzamide |
InChI |
InChI=1S/C22H21NOSe/c24-22(19-12-6-2-7-13-19)23-20(16-18-10-4-1-5-11-18)17-25-21-14-8-3-9-15-21/h1-15,20H,16-17H2,(H,23,24)/t20-/m0/s1 |
InChI Key |
DVSQUTGFOMQVKG-FQEVSTJZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C[Se]C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C[Se]C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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